molecular formula C13H16N2 B000676 Dexmedetomidine CAS No. 113775-47-6

Dexmedetomidine

Cat. No.: B000676
CAS No.: 113775-47-6
M. Wt: 200.28 g/mol
InChI Key: CUHVIMMYOGQXCV-NSHDSACASA-N
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Description

Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist used primarily for its sedative and analgesic properties. It is commonly employed in clinical settings for sedation during various procedures and in intensive care units. This compound is known for its ability to provide sedation without significant respiratory depression, making it a valuable alternative to other sedatives .

Mechanism of Action

Target of Action

Dexmedetomidine is a highly selective α2 adrenergic receptor agonist . The α2 adrenergic receptors are the primary targets of this compound . These receptors play a crucial role in sedation, analgesia, and anxiolysis .

Mode of Action

This compound interacts with its targets, the α2 adrenergic receptors, leading to sedation and analgesia . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep . Unique to this compound, patients remain easily rousable and cooperative .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate ferroptosis and the α2-adrenergic receptor/Keap1/Nrf2/HO-1 pathway . It also impacts the PI3K/Akt/mTOR pathway, which plays a crucial role in alleviating autophagy and protecting the blood-brain barrier . Furthermore, this compound can reduce glutamate content after cerebral ischemia and increase gamma aminobutyric acid content, indicating that it might exert its neuroprotective effects by downregulating excitatory neurotransmitters and upregulating inhibitory neurotransmitters .

Pharmacokinetics

This compound is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in this compound pharmacokinetics has been described, especially in the intensive care unit population . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on this compound pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of programmed cell death, autophagy and fibrosis, alleviation of inflammatory response, endothelial dysfunction and microcirculatory derangements, improvement of mitochondrial dysregulation, hemodynamics, and arrhythmias . This compound also inhibits H/R-induced activation of inflammasome in myocardial fibroblasts and increases the viability of co-cultured cardiomyocytes, thereby generating a cardioprotective effect .

Action Environment

Environmental factors such as the patient’s liver function can influence the action, efficacy, and stability of this compound . The liver is involved in the pharmacokinetics of this compound, so this drug should be administered with caution in patients with liver impairment . Moreover, this compound’s effects can be influenced by the patient’s body size, plasma albumin levels, and cardiac output .

Biochemical Analysis

Biochemical Properties

Dexmedetomidine is a new-generation, highly selective α2 adrenergic receptor agonist . It has a large number of advantages, including its sedative and analgesic properties, its ability to inhibit sympathetic nerves, its reduced anesthetic dosage, its hemodynamic stability, its mild respiratory depression abilities, and its ability to improve postoperative recognition .

Cellular Effects

This compound has been shown to offer a beneficial pharmacological profile, with sedation which parallels natural sleep, sympatholysis, and anesthetic-sparing effect without relevant respiratory depression . In addition, there is increasing evidence supporting its organ protective effects against ischemic and hypoxic injury . This compound can regulate cellular immunity, suppress the inflammatory response in the tissues and enhance the immune function of patients .

Molecular Mechanism

This compound exerts its effects at the molecular level through activation of α2-adrenergic receptors . This leads to both sedation and analgesia, with negligible respiratory and cardiovascular side effects . It has been suggested that this compound could reduce the apoptosis of nerve cells in patients with brain injury caused by oxidative stress through the proliferator-activated receptor-gamma coactivator 1α (PGC-1α) pathway .

Temporal Effects in Laboratory Settings

This compound has a complex biphasic effect on blood pressure. At low concentrations, this compound induces hypotension by activating central nervous system receptors. At high concentrations, this compound induces hypertension by activating peripheral vascular smooth muscle receptors .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease intraoperative vasopressor use and improve 28-day mortality . Given the small sample size, a larger prospective study should be undertaken to confirm these findings .

Metabolic Pathways

This compound is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in this compound pharmacokinetics has been described, especially in the intensive care unit population .

Transport and Distribution

This compound is rapidly distributed via the bloodstream with a short half-life (distribution for 6 min and elimination for 2 h), and is mainly metabolized in the liver through N-glucuronidation, N-methylation, and cytochrome P450 (CYP; primarily CYP2A6) enzymes .

Subcellular Localization

This compound acts on subcortical areas of the brain and does not bind to the GABA receptors . It preserves epileptiform activity in children with seizure disorders, facilitating localization and identification of seizure foci .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexmedetomidine is synthesized from 2,3-dimethylphenylacetonitrile through a series of chemical reactions. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated as this compound hydrochloride for medical use .

Chemical Reactions Analysis

Types of Reactions

Dexmedetomidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Dexmedetomidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dexmedetomidine

This compound is unique due to its high selectivity for alpha-2 adrenergic receptors, which results in minimal respiratory depression compared to other sedatives. Its ability to provide sedation that closely resembles natural sleep, along with its analgesic and anxiolytic properties, makes it a valuable compound in both clinical and research settings .

Properties

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873388
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, 1.74e-01 g/L
Record name Dexmedetomidine
Source DrugBank
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Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

113775-47-6
Record name Dexmedetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113775-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dexmedetomidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dexmedetomidine
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Record name DEXMEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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